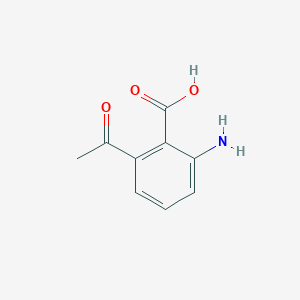

2-Acetyl-6-aminobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

103440-81-9 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-acetyl-6-aminobenzoic acid |

InChI |

InChI=1S/C9H9NO3/c1-5(11)6-3-2-4-7(10)8(6)9(12)13/h2-4H,10H2,1H3,(H,12,13) |

InChI Key |

JBTKGJYTOISBEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 6 Aminobenzoic Acid and Its Precursors

Established Chemical Synthesis Pathways

The established routes to 2-Acetyl-6-aminobenzoic acid are centered on foundational organic reactions tailored to the specific functional groups on the benzoic acid ring. The choice of pathway often depends on the availability and cost of the starting materials.

One of the most direct and widely utilized methods for preparing this compound is through the reduction of its corresponding nitro-substituted precursor, 2-Acetyl-6-nitrobenzoic acid. The conversion of the nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic synthesis. This precursor contains the required carbon skeleton, and the reduction of the nitro group is typically a high-yield and selective process.

Catalytic hydrogenation is a preferred industrial method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts : Common catalysts for this transformation include precious metals such as palladium (Pd), platinum (Pt), or nickel-based catalysts like Raney nickel. These catalysts are often supported on an inert material like carbon (e.g., Pd/C) to maximize surface area and catalytic activity.

Reaction Conditions : The hydrogenation of nitrobenzoic acids is generally carried out in a solution. google.com The reaction can be performed under a range of temperatures and pressures. For instance, processes have been developed to hydrogenate nitrobenzoic acids at relatively low hydrogen pressures, specifically less than 100 psig, and at temperatures between 50°C and 100°C. google.com The pH of the aqueous solution is also a critical parameter, with optimal conditions often found in a slightly acidic to neutral range (pH 5 to 7). google.com

Alternatively, the nitro group can be reduced to an amine using various chemical reducing agents. These methods are particularly useful in laboratory settings where high-pressure hydrogenation equipment may not be available.

Metal-Acid Systems : A classic and effective method involves the use of easily oxidized metals in the presence of an acid. Common systems include iron (Fe), tin (Sn), or zinc (Zn) in combination with hydrochloric acid (HCl). This type of reaction is known as a dissolving metal reduction.

Other Reagents : Other chemical reductants can also be employed. For example, potassium bisulfite in the presence of a cerium(III) chloride catalyst has been used for the synthesis of aminobenzoic acid derivatives from their nitro precursors. chemicalbook.com

| Methodology | Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt, or Raney Ni | < 100 psig H₂, 50-100°C, pH 5-7 | Clean reaction, high yield, scalable | Requires specialized pressure equipment, catalyst cost |

| Metal-Acid Reduction | Fe/HCl, Sn/HCl, or Zn/HCl | Acidic aqueous solution, heating | Inexpensive reagents, suitable for lab scale | Produces metallic waste, workup can be complex |

Acylation reactions provide another synthetic avenue, starting from aminobenzoic acid frameworks. This strategy involves the introduction of an acetyl group onto the molecule. Depending on the specific reaction, this can refer to acylation of the amino group (N-acylation) or the aromatic ring (C-acylation).

The direct acylation of an amino group on a benzoic acid molecule is a common reaction to form an amide (acetamido group). This is a standard procedure for protecting amino groups or synthesizing N-acetylated derivatives. webassign.net For instance, 2-aminobenzoic acid (anthranilic acid) can be readily converted to 2-(N-acetylamino)benzoic acid. webassign.net

Acylating Agents : The most common acylating agent for this purpose is acetic anhydride. webassign.netnih.gov Acetyl chloride can also be used.

Procedure : The reaction typically involves heating the aminobenzoic acid with acetic anhydride. webassign.net The process is straightforward: the aminobenzoic acid is mixed with acetic anhydride and warmed gently. After the initial reaction, water is added to hydrolyze any remaining anhydride, and the N-acetylated product crystallizes upon cooling. webassign.net While this specific reaction produces an isomer of the target compound, it exemplifies the general strategy of acylating an amino group within this class of molecules.

When an aminobenzoic acid isomer contains more than one reactive site, such as multiple amino groups or other nucleophilic centers, selective acetylation becomes a key challenge. The different isomers of aminobenzoic acid (ortho, meta, and para) exhibit variations in chemical reactivity that can be exploited for selective synthesis. nih.gov

The strategy for selective acylation depends on the relative reactivity of the functional groups present. For example, in a molecule with two amino groups, one might be more sterically hindered or electronically deactivated than the other, allowing for selective reaction at the more accessible or activated site. Reaction conditions such as temperature, solvent, and the choice of acylating agent can be fine-tuned to favor the formation of the desired mono-acetylated product.

| Reaction Type | Acylating Agent | Product Functional Group | Example Precursor |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | Acetamido (-NHCOCH₃) | 2-Aminobenzoic Acid |

| N-Acylation | Acetyl Chloride | Acetamido (-NHCOCH₃) | Aminobenzoic Acids |

Multi-step Preparations Involving Aromatic Ring Functionalization (e.g., from Phthalic Anhydride Derivatives)

The synthesis of specifically substituted benzoic acids like this compound often requires a multi-step approach involving the strategic functionalization of a pre-existing aromatic ring. Phthalic anhydride, derived from the oxidation of o-xylene, serves as a common and versatile starting material for various aminobenzoic acids. mdpi.com A hypothetical pathway starting from a phthalic anhydride derivative to achieve the desired 2-acetyl and 6-amino substitution pattern would rely on a sequence of standard aromatic functionalization reactions.

The industrial synthesis of anthranilic acid (2-aminobenzoic acid) begins with phthalic anhydride, which is converted to phthalamide through a reaction with ammonia. mdpi.com Subsequently, a Hofmann rearrangement induced by sodium hypochlorite under basic conditions yields anthranilic acid. mdpi.com To synthesize this compound, further functionalization of an aminobenzoic acid intermediate would be necessary. This would involve carefully planned steps such as electrophilic aromatic substitution to introduce the acetyl group. The directing effects of the existing amino and carboxyl groups on the aromatic ring are a critical consideration in determining the sequence of these reactions. Protecting group strategies may be employed to control regioselectivity and prevent unwanted side reactions, such as oxidation of the amino group.

A general overview of such a multi-step process is outlined below.

| Step | Reaction Type | Key Reagents/Conditions | Intermediate/Product |

| 1 | Amidation | Phthalic Anhydride, Ammonia | Phthalamide |

| 2 | Hofmann Rearrangement | Sodium Hypochlorite, Base | Anthranilic Acid |

| 3 | Protection of Amino Group | Acetic Anhydride | N-Acetylanthranilic acid |

| 4 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Acetylated N-acetylanthranilic acid derivative |

| 5 | Deprotection | Acid/Base Hydrolysis | This compound |

This table represents a generalized, plausible synthetic route. The exact conditions and regioselectivity would require specific experimental validation.

Biosynthetic Routes and Enzymatic Considerations for Aminobenzoic Acid Derivatives

In nature, aminobenzoic acids are synthesized by plants and microorganisms through the shikimate pathway. mdpi.comresearchgate.net This metabolic route converts simple carbohydrate precursors, like glucose, into the key intermediate, chorismate. mdpi.comnih.gov Chorismate stands at a critical branch point, serving as the precursor for the three aromatic amino acids (tryptophan, tyrosine, and phenylalanine) as well as other aromatic compounds, including aminobenzoic acids. mdpi.comnih.govyoutube.com

The biosynthesis of para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (OABA, or anthranilate) from chorismate is well-documented. mdpi.com

PABA Synthesis : The conversion of chorismate to PABA involves two key enzymatic steps. First, aminodeoxychorismate synthase transfers an amino group from glutamine to chorismate, forming 4-amino-4-deoxychorismate (4ADC). nih.govresearchgate.net Then, 4-amino-4-deoxychorismate lyase removes the pyruvic moiety to yield PABA. nih.govgoogle.com In yeast, these functions are carried out by enzymes encoded by the ABZ1 and ABZ2 genes, respectively. uq.edu.au

OABA (Anthranilate) Synthesis : The enzyme anthranilate synthase catalyzes the conversion of chorismate into anthranilate, using glutamine as the amino donor. mdpi.com Anthranilate is the first intermediate in the tryptophan biosynthesis pathway. mdpi.com In yeast, this reaction involves the conversion of chorismate and L-glutamine into 2-aminobenzoic acid, L-glutamic acid, and pyruvic acid, catalyzed by anthranilate synthase. ymdb.ca

These biosynthetic pathways, summarized in the table below, highlight nature's efficient and specific methods for producing aminobenzoic acid structures.

| Enzyme | Precursor | Product | Pathway |

| Aminodeoxychorismate synthase (PabA/PabB, ABZ1) | Chorismate, Glutamine | 4-amino-4-deoxychorismate | PABA Biosynthesis |

| 4-amino-4-deoxychorismate lyase (PabC, ABZ2) | 4-amino-4-deoxychorismate | para-Aminobenzoic acid | PABA Biosynthesis |

| Anthranilate synthase (TrpEG) | Chorismate, Glutamine | ortho-Aminobenzoic acid (Anthranilate) | Tryptophan Biosynthesis |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing aminobenzoic acids, this involves moving away from traditional methods that rely on petroleum-derived precursors and often involve harsh conditions and toxic reagents. mdpi.comresearchgate.net

A primary green approach is the adoption of biosynthesis and biocatalysis. mdpi.comresearchgate.net Utilizing engineered microorganisms to produce aminobenzoic acids from renewable feedstocks like glucose is a sustainable alternative to petrochemical-based synthesis. mdpi.comresearchgate.netnih.gov This biological production method avoids the use of toxic materials and the generation of hazardous waste associated with multi-step chemical syntheses. mdpi.comresearchgate.net For example, metabolically engineered Escherichia coli and Saccharomyces cerevisiae have been developed for the overproduction of PABA. google.comuq.edu.aunih.govtandfonline.com

Other green chemistry strategies focus on improving traditional chemical routes. This includes the use of less hazardous solvents and reagents. A one-pot synthesis of 3-aminobenzoic acid has been developed using subcritical water as the solvent and a bio-based carbon material as a catalyst, completely avoiding added metals or hydrogen gas. mdpi.com This method combines the reduction of a nitro group and the oxidation of a formyl group in a single, more sustainable step. mdpi.com The use of oxygen as a green, inexpensive, and readily available oxidant in continuous-flow reactors also represents a safer and more efficient method for synthesizing substituted benzoic acids, minimizing waste and improving reaction safety. scispace.com These approaches exemplify the trend towards developing more environmentally benign synthetic pathways for valuable chemical compounds.

Chemical Transformations and Derivatization Strategies of 2 Acetyl 6 Aminobenzoic Acid

Reactivity of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a key site for a range of chemical modifications due to its nucleophilic character. Its reactivity is fundamental to constructing more complex molecular architectures.

Further Acylation and Amidation Reactions

The primary amino group of 2-Acetyl-6-aminobenzoic acid can readily undergo acylation to form amide bonds. This transformation is a common strategy in organic synthesis to introduce new functional groups or to build larger molecular frameworks. The reaction typically involves treating the aminobenzoic acid with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. webassign.netorganic-chemistry.org For instance, the reaction of an aminobenzoic acid with acetic anhydride leads to the formation of an N-acetyl derivative. webassign.net This process is analogous to the preparation of N-(N-acylaminoacyl)aminobenzoic acids, where a mixed anhydride of an N-acylamino acid reacts with an aminobenzoic acid to form a peptide-like bond. google.com

The amino group can also participate in amidation reactions when coupled with carboxylic acids. Direct condensation of a carboxylic acid and an amine is possible, though it often requires catalysts or coupling agents to facilitate the removal of water and drive the reaction forward. youtube.comnih.gov

Table 1: Examples of Acylation and Amidation Reactions

| Reactant 1 | Acylating/Amide Coupling Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | 2-Acetyl-6-acetamidobenzoic acid |

| This compound | Benzoyl Chloride | 2-Acetyl-6-benzamidobenzoic acid |

Condensation Reactions leading to Imine Formation

Primary aromatic amines are known to react with aldehydes and ketones in condensation reactions to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. chemistrysteps.commasterorganicchemistry.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be shifted towards the product by removing water as it is formed. masterorganicchemistry.com This reaction is a versatile method for creating new carbon-nitrogen bonds and synthesizing a wide array of heterocyclic compounds and other complex molecules. The reaction of secondary amines with aldehydes or ketones, by contrast, results in the formation of enamines. masterorganicchemistry.com

Table 2: Illustrative Imine Formation Reactions

| Reactant 1 | Aldehyde/Ketone | Product (Imine) |

|---|---|---|

| This compound | Benzaldehyde | 2-Acetyl-6-((benzylidene)amino)benzoic acid |

| This compound | Acetone | 2-Acetyl-6-((propan-2-ylidene)amino)benzoic acid |

Diazotization and Azo Coupling Reactions

The aromatic primary amino group can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). questjournals.orgunb.cascirp.org The resulting diazonium salt is a highly versatile intermediate in organic synthesis. scirp.org

Once formed, the diazonium salt is an excellent electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in a reaction known as azo coupling. wikipedia.org This electrophilic aromatic substitution reaction produces brightly colored azo compounds, which are widely used as dyes. wikipedia.orgnih.gov The coupling reaction is generally conducted in a solution with controlled pH to ensure the reactivity of the coupling partner. wikipedia.org

Table 3: Diazotization and Azo Coupling Reaction Sequence

| Step | Reactants | Product |

|---|---|---|

| 1. Diazotization | This compound, NaNO₂, HCl (0-5 °C) | 2-Acetyl-6-carboxybenzenediazonium chloride |

| 2. Azo Coupling | 2-Acetyl-6-carboxybenzenediazonium chloride, Phenol | 2-Acetyl-6-((4-hydroxyphenyl)diazenyl)benzoic acid |

| 2. Azo Coupling | 2-Acetyl-6-carboxybenzenediazonium chloride, Aniline | 2-Acetyl-6-((4-aminophenyl)diazenyl)benzoic acid |

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is another principal site for derivatization, primarily through reactions involving its electrophilic carbonyl carbon and acidic proton.

Esterification Reactions

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium-controlled reaction where a strong acid, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity towards the nucleophilic attack by the alcohol. masterorganicchemistry.comresearchgate.net To drive the reaction to completion, it is common to use an excess of the alcohol or to remove the water formed during the reaction. masterorganicchemistry.com This method is widely used for the synthesis of various esters, including those of aminobenzoic acids like benzocaine (ethyl p-aminobenzoate). researchgate.netlibretexts.org Transesterification, the conversion of one ester to another, is also a viable method for synthesizing aminobenzoate esters. google.com

Table 4: Examples of Esterification Reactions

| Reactant 1 | Alcohol | Catalyst | Product (Ester) |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ | Methyl 2-acetyl-6-aminobenzoate |

| This compound | Ethanol | H₂SO₄ | Ethyl 2-acetyl-6-aminobenzoate |

Formation of Acid Chlorides and Anhydrides as Synthetic Intermediates

To increase the reactivity of the carboxylic acid group, it can be converted into more potent electrophilic intermediates like acid chlorides or acid anhydrides. Acid chlorides are commonly synthesized by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). scholarsresearchlibrary.com These intermediates are highly reactive towards nucleophiles and are not typically isolated but are used in situ for subsequent reactions.

For example, an acid chloride derivative of an aminobenzoic acid can readily react with an amine to form an amide or with an alcohol to form an ester, often under milder conditions than direct condensation. scholarsresearchlibrary.com Similarly, acid anhydrides, which can be formed by dehydration of two carboxylic acid molecules or by reacting a carboxylate with an acid chloride, serve as effective acylating agents. These reactive intermediates are pivotal in multi-step syntheses where efficient bond formation is required.

Cyclization Reactions and Heterocycle Formation

The strategic placement of the amino, acetyl, and carboxylic acid groups makes this compound an ideal precursor for the synthesis of various fused heterocyclic systems.

Quinazolines: Quinazolines and their derivatives can be synthesized from ortho-aminoaryl ketones. organic-chemistry.orgwum.edu.pl The acetyl group of this compound can serve as the electrophilic center for cyclization. For instance, reaction with formamide or other nitrogen sources can lead to the formation of the quinazoline ring system. researchgate.net Dehydrogenative coupling reactions of 2-aminophenyl ketones with amines, often catalyzed by transition metals, also provide a route to quinazoline products. organic-chemistry.org

Thiazoles: The synthesis of benzothiazoles can be achieved from ortho-aminothiophenols and carboxylic acids. nih.gov Alternatively, 2-aminothiazole rings can be constructed from aminobenzoic acid derivatives. A common method involves the reaction of an aniline derivative with potassium thiocyanate (KSCN) and bromine in acetic acid. nih.govacs.org This reaction would introduce a 2-aminothiazole moiety onto the aromatic ring of the parent molecule. General syntheses of thiazoles often involve the reaction of α-haloketones with thioamides, a pathway known as the Hantzsch thiazole synthesis. ijcmas.comorganic-chemistry.org

Benzodiazepines: 1,4-Benzodiazepines are a significant class of heterocyclic compounds, and their synthesis often utilizes 2-aminobenzophenones or related 2-aminobenzoic acid derivatives as starting materials. wum.edu.pl The core structure of this compound can be elaborated to form the characteristic seven-membered diazepine ring. This typically involves reactions that build the ring by connecting the ortho-amino group and the ortho-acetyl group (or a derivative thereof) with a two-carbon-one-nitrogen unit, often derived from amino acids.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The presence of multiple donor atoms (the amino nitrogen and the oxygens of the carboxylate group) allows this compound to function as an effective chelating ligand in coordination chemistry.

Aminobenzoic acids are well-documented ligands for a variety of transition metals. nih.gov this compound can act as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the amino group and an oxygen atom of the deprotonated carboxylate group.

The synthesis of these metal chelates is generally straightforward. It typically involves mixing a solution of the ligand (this compound) in a suitable solvent, such as ethanol, with an aqueous or alcoholic solution of a transition metal salt (e.g., chlorides, nitrates, or acetates). mdpi.com The reaction is often facilitated by adjusting the pH to ensure deprotonation of the carboxylic acid and refluxing the mixture to promote complex formation. researchgate.net The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration.

Table 2: General Synthesis of Metal Chelates

| Component | Example | Role |

|---|---|---|

| Ligand | This compound | Coordinating Agent (Electron Donor) |

| Metal Salt | CoCl₂·6H₂O, NiCl₂·6H₂O, Cu(OAc)₂·H₂O | Central Metal Ion (Electron Acceptor) |

| Solvent | Ethanol, Methanol, Water | Reaction Medium |

| Base (optional) | Ammonia, Triethylamine | Deprotonating Agent |

The structures of the resulting metal complexes are elucidated using a combination of analytical and spectroscopic techniques.

Elemental Analysis and Molar Conductance: Elemental analysis (CHN) helps to confirm the stoichiometry of the complex (metal-to-ligand ratio). Molar conductance measurements in solvents like DMF or DMSO can determine whether the complexes are electrolytic or non-electrolytic in nature. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. The coordination of the amino group to the metal is confirmed by a shift in the N-H stretching vibrations. Chelation involving the carboxylate group is evidenced by the disappearance of the broad O-H stretch of the carboxylic acid and the positions of the asymmetric (νasym) and symmetric (νsym) stretching bands of the COO⁻ group. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netresearchgate.net

Electronic (UV-Vis) Spectroscopy and Magnetic Susceptibility: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. The positions of d-d transition bands can help distinguish between geometries such as octahedral, tetrahedral, or square planar. researchgate.net Magnetic susceptibility measurements provide data on the number of unpaired electrons in the metal center, which further supports the proposed geometry. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Shifts in the signals of protons and carbons near the coordination sites (amino and carboxylate groups) confirm the involvement of these groups in bonding to the metal ion. researchgate.net

Based on these analyses, octahedral or tetrahedral geometries are commonly proposed for complexes involving aminobenzoic acid ligands and first-row transition metals. mdpi.comresearchgate.netjgpt.co.in

Table 3: Spectroscopic Data Interpretation for Coordination Complexes

| Technique | Observation | Interpretation |

|---|---|---|

| IR Spectroscopy | Shift in ν(N-H) bands; Appearance of ν(M-N) and ν(M-O) bands | Coordination of the amino group and carboxylate group to the metal ion. |

| UV-Vis Spectroscopy | Position and number of d-d transition bands | Information on the coordination geometry (e.g., octahedral, tetrahedral). |

| Magnetic Moment | Value of effective magnetic moment (μ_eff) | Correlates to the number of unpaired electrons and supports the proposed geometry. |

| ¹H NMR (for diamagnetic complexes) | Downfield or upfield shift of protons near N and COO⁻ groups | Confirmation of coordination sites. |

Spectroscopic Characterization and Structural Elucidation Studies of 2 Acetyl 6 Aminobenzoic Acid

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a cornerstone for identifying the functional groups within a molecule. For 2-Acetyl-6-aminobenzoic acid, this analysis would be expected to reveal characteristic vibrational modes. Key absorptions would be anticipated for the amine (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the acetyl group (C=O stretching). The aromatic ring would also exhibit distinct C-H and C=C stretching and bending vibrations. However, specific experimental data detailing the wavenumbers and intensities of these vibrations for this particular compound are not available in published literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the amino group, the carboxylic acid, the aromatic ring, and the methyl group of the acetyl moiety. The chemical shifts, integration values, and splitting patterns of these signals would provide crucial information about the electronic environment and connectivity of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Complementing the ¹H NMR, a ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. This would include the carbons of the carboxylic acid, the acetyl group, and the aromatic ring. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Advanced Multidimensional NMR Techniques

To further confirm the structural assignment, advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These 2D NMR experiments help to establish correlations between protons and carbons, providing unambiguous evidence for the molecular structure. Unfortunately, no such experimental data for this compound has been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is vital for determining the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. Fragmentation would likely involve the loss of functional groups such as the acetyl, carboxyl, and amino groups, providing further structural confirmation. This critical data is not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* transitions, primarily associated with the aromatic ring and the carbonyl groups. This technique is also valuable for monitoring chemical reactions involving the compound. As with other spectroscopic data, specific absorption maxima for this compound have not been documented in scientific literature.

The absence of empirical data for this compound across these fundamental spectroscopic techniques prevents a detailed and scientifically accurate discussion of its structural characterization. Future research that includes the synthesis and subsequent spectroscopic analysis of this compound is needed to fill this knowledge gap.

X-ray Crystallography for Solid-State Molecular Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals that single-crystal X-ray diffraction data for this compound is not publicly available at this time. Consequently, detailed information regarding its solid-state molecular structure, including its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray crystallography, cannot be provided.

It is important to distinguish this compound from its isomers, for which crystallographic data may exist. For instance, the compound 2-acetylamino-benzoic acid has been the subject of X-ray diffraction studies, but its structural parameters are not applicable to this compound due to the different arrangement of substituents on the aromatic ring.

Further research involving the synthesis of high-quality single crystals of this compound and subsequent analysis by X-ray diffraction would be required to elucidate its precise three-dimensional structure in the solid state. Such a study would provide valuable insights into the molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Computational and Theoretical Chemistry Investigations of 2 Acetyl 6 Aminobenzoic Acid

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of moderate size like 2-acetyl-6-aminobenzoic acid. These calculations can predict a wide range of molecular properties, from geometric structures to electronic and spectroscopic features.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, the presence of the amino (-NH2), acetyl (-COCH3), and carboxylic acid (-COOH) groups on adjacent positions of the benzene (B151609) ring allows for significant conformational flexibility and the potential for intramolecular hydrogen bonding.

Conformational analysis involves exploring the molecule's potential energy surface to identify stable conformers (local minima) and transition states. The relative orientation of the -COOH and -COCH3 groups can lead to different rotational isomers (rotamers). For instance, studies on other ortho-substituted benzoic acids have shown that intramolecular hydrogen bonds can significantly influence which conformer is the most stable. researchgate.net In this compound, a hydrogen bond could form between the carboxylic acid's hydroxyl proton and the acetyl group's carbonyl oxygen, or between an amino proton and either of the carbonyl oxygens. DFT calculations can precisely determine the bond lengths, angles, and dihedral angles of these conformers and calculate their relative energies to identify the global minimum energy structure. This process is crucial as the molecular conformation dictates its properties and biological activity. Advanced algorithms can efficiently search the vast conformational space to locate low-energy structures. nih.gov

Table 1: Representative Conformational Energy Data for Substituted Benzoic Acids This table illustrates the type of data generated from conformational analysis of related molecules. The values are hypothetical for this compound and serve as an example.

| Conformer | Description | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

|---|---|---|---|

| Conformer A | Planar, H-bond between -COOH and -COCH3 | 0.00 | O-H···O=C (acetyl) |

| Conformer B | Planar, H-bond between -NH2 and -COOH | 1.52 | N-H···O=C (carboxyl) |

| Conformer C | Non-planar, -COOH group rotated | 3.10 | Steric repulsion |

The electronic structure of a molecule governs its chemical reactivity and optical properties. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. Conversely, a large gap implies high stability and low reactivity. DFT calculations are widely used to compute the energies of these orbitals and visualize their spatial distribution. For this compound, the electron-donating amino group and the electron-withdrawing acetyl and carboxyl groups are expected to significantly influence the HOMO and LUMO energy levels. Computational studies on related aminobenzoic acid derivatives have established how different substituents affect these electronic properties. dergipark.org.trresearchgate.net

Table 2: Calculated Frontier Orbital Energies for Aminobenzoic Acid Analogs Data for illustrative purposes, compiled from studies on related compounds to show expected trends.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzoic Acid vjst.vn | -7.98 | -1.21 | 6.77 |

| Anthranilic Acid (2-aminobenzoic acid) | -5.92 | -0.85 | 5.07 |

| p-Aminobenzoic Acid researchgate.net | -6.01 | -0.99 | 5.02 |

| 2-Amino-5-bromobenzoic Acid dergipark.org.tr | -5.70 | -1.40 | 4.30 |

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. This compound can potentially exhibit several forms of tautomerism. Keto-enol tautomerism can occur at the acetyl group, where a proton moves from the methyl group to the carbonyl oxygen, creating an enol form. Additionally, proton transfer can happen between the acidic carboxylic acid group and the basic amino group, forming a zwitterionic species.

Computational studies can model these tautomeric forms and the transition states that connect them. ijsr.net By calculating the energies of each tautomer and the activation energy barriers for the proton transfer, it is possible to predict the equilibrium populations of the tautomers and the dynamics of their interconversion. orientjchem.org Studies on similar systems, such as 2,4-dihydroxybenzoic acid, have used DFT to understand the mechanisms of proton transfer, which is crucial for its function in applications like matrix-assisted laser desorption-ionization (MALDI). chemrxiv.org These calculations can reveal whether the proton transfer is an intramolecular process or if it is mediated by solvent molecules.

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or interpret experimental spectra.

Infrared (IR) Frequencies: DFT calculations can compute the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental IR and Raman spectra. For this compound, calculations would predict the characteristic frequencies for the C=O stretches of the acetyl and carboxyl groups, the O-H stretch of the carboxylic acid, and the N-H stretches of the amino group. Comparing theoretical and experimental spectra helps in assigning the observed vibrational bands.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. als-journal.com These calculations provide theoretical spectra that can aid in the assignment of complex experimental NMR data, especially for molecules with many similar chemical environments. For this compound, this would be useful for assigning the protons and carbons of the aromatic ring and the substituent groups.

Table 3: Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for an Anthranilic Acid Derivative This table demonstrates the accuracy of DFT in predicting NMR data for a related compound. Data is illustrative.

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H (Aromatic) | 7.85 | 7.91 |

| H (Aromatic) | 7.42 | 7.49 |

| H (Aromatic) | 6.88 | 6.95 |

| H (-NH2) | 5.90 | 5.98 |

| H (-COOH) | 11.50 | 11.62 |

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and helps in understanding the molecular basis of a drug's activity. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

For this compound, molecular docking could be used to investigate its potential as an inhibitor of a specific enzyme. The simulation would involve placing the molecule into the active site of a target protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol) and predict the binding mode. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. Numerous studies have successfully used this approach to explore the binding of aminobenzoic acid derivatives to targets like acetylcholinesterase, which is relevant in Alzheimer's disease research. ufms.brnih.govresearchgate.net

Table 4: Example Molecular Docking Results for Aminobenzoic Acid Derivatives against Acetylcholinesterase (AChE) This data, from published studies on related compounds, illustrates the outputs of docking simulations.

| Compound Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzoylaminobenzoic acid researchgate.net | -9.54 | TYR121, TRP279, PHE330 |

| p-Aminobenzoic acid analog ufms.br | -5.68 | TYR70, ARG289, HIS440 |

| Isophthaloyldibenzoic acid nih.gov | - | TYR337, TRP86, ASP74 |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can provide deep insights into chemical reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating the activation energy, which determines the reaction rate.

For this compound, one could computationally study its synthesis or its participation in subsequent chemical transformations. For example, DFT calculations could be used to investigate the mechanism of acylation of 6-aminobenzoic acid. The calculations would model the reactants, any intermediates, the transition state, and the products. The resulting energy profile would reveal the feasibility of the proposed mechanism and identify the rate-determining step. Such studies have been performed on other benzoic acid derivatives to understand reaction pathways like oxidation and decarboxylation. ccspublishing.org.cnajgreenchem.comresearchgate.net This knowledge is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes.

Prediction of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is governed by the electronic interplay of its three functional groups attached to the benzene ring: the amino (-NH₂), acetyl (-COCH₃), and carboxylic acid (-COOH) groups. Computational methods like DFT are used to calculate molecular properties that predict reactivity, such as electron density distribution, frontier molecular orbital (HOMO-LUMO) energies, and electrostatic potential maps.

Electronic Effects and Reactivity: The reactivity of the aromatic ring, particularly towards electrophilic aromatic substitution, is dictated by the net electronic effect of its substituents.

Amino Group (-NH₂): This is a powerful activating group. It donates electron density to the ring via the resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). This increases the nucleophilicity of the benzene ring, making it more susceptible to electrophilic attack compared to unsubstituted benzene.

Acetyl Group (-COCH₃): This is a deactivating group. It withdraws electron density from the ring through both a strong resonance effect (-R) and an inductive effect (-I), making the ring less reactive towards electrophiles.

Carboxylic Acid Group (-COOH): Similar to the acetyl group, the carboxylic acid is a deactivating, electron-withdrawing group (-R and -I effects).

Prediction of Selectivity: Selectivity in electrophilic aromatic substitution is determined by the directing effects of the substituents, which can be rationalized by examining the stability of the intermediate carbocation (sigma complex) using computational models.

The amino group is a strong ortho, para-director.

The acetyl and carboxylic acid groups are meta-directors.

In this compound, the available positions for substitution are C3, C4, and C5.

Position C3: This position is ortho to the acetyl group and meta to the amino group.

Position C4: This position is para to the acetyl group and meta to the carboxylic acid group.

Position C5: This position is ortho to the carboxylic acid group and para to the amino group.

Given the powerful activating and directing nature of the amino group, electrophilic attack is most likely to be directed to the position para to it, which is C5. This position is also favorably meta to the two deactivating groups. Therefore, computational models are expected to predict that the C5 position is the most nucleophilic center and the primary site of electrophilic substitution. Methods like the RegioSQM, which calculates the energies of protonated intermediates, can provide a rapid prediction of such regioselectivity.

Table 1: Predicted Electronic and Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect | Directing Influence |

|---|---|---|---|---|---|

| -NH₂ | C6 | +R (Donating) | -I (Withdrawing) | Activating | ortho, para |

| -COOH | C1 | -R (Withdrawing) | -I (Withdrawing) | Deactivating | meta |

| -COCH₃ | C2 | -R (Withdrawing) | -I (Withdrawing) | Deactivating | meta |

Studies on Acidity Constants and Protonation Equilibria

The acidity and basicity of this compound involve the carboxylic acid and amino functional groups, respectively. Computational chemistry provides powerful tools to predict pKₐ values and determine the preferred sites of protonation. nih.gov These methods often involve calculating the Gibbs free energy change for the relevant acid-base reactions, frequently using thermodynamic cycles and continuum solvation models to simulate aqueous solution behavior. optibrium.compeerj.com

Acidity Constant (pKₐ): The primary acidic site is the proton of the carboxylic acid group. The acidity of this group is modulated by the other substituents. The electron-donating amino group tends to decrease acidity (increase pKₐ) by destabilizing the resulting carboxylate anion. Conversely, the electron-withdrawing acetyl group increases acidity (decreases pKₐ) by stabilizing the negative charge of the conjugate base.

A significant factor for ortho-substituted benzoic acids is the potential for intramolecular hydrogen bonding. nih.gov In this compound, a hydrogen bond can form between the carboxylic acid hydrogen and the lone pair of the amino group's nitrogen. stackexchange.com This interaction stabilizes the neutral acid form, making the proton more difficult to remove and thus increasing the pKₐ (decreasing acidity) compared to what would be expected from electronic effects alone. stackexchange.com Based on data for related compounds, the pKₐ of this compound can be estimated.

Table 2: Experimental pKₐ Values of Related Benzoic Acids in Water

| Compound | pKₐ (Carboxylic Acid) | Reference |

|---|---|---|

| Benzoic Acid | 4.20 | libretexts.org |

| 2-Aminobenzoic Acid (Anthranilic Acid) | 4.95 | nih.gov |

| 3-Aminobenzoic Acid | 4.79 | echemi.com |

| 4-Aminobenzoic Acid | 4.85 | chemicalbook.com |

The pKₐ of 2-aminobenzoic acid (4.95) is higher than that of benzoic acid (4.20), illustrating the combined effect of electron donation and intramolecular hydrogen bonding. The addition of the electron-withdrawing acetyl group at the C2 position would counteract this effect, suggesting the pKₐ of this compound is likely to be lower than 4.95.

Protonation Equilibria: The molecule has two primary sites for protonation: the amino group (N-protonation) and the carbonyl oxygen of the carboxylic acid (O-protonation). Computational and gas-phase experimental studies on aminobenzoic acid isomers have shown that the preferred site of protonation is highly dependent on the substitution pattern and the environment (gas phase vs. solution). nih.govrsc.org

For ortho-aminobenzoic acid, computational studies and infrared multiple photon dissociation (IRMPD) spectroscopy have shown that protonation is favored on the amine group in the gas phase. nih.gov This is attributed to the proximity of the two functional groups, which allows the attached proton to interact simultaneously with both the amine nitrogen and the carbonyl oxygen, effectively delocalizing and stabilizing the positive charge. nih.gov This N-protonated structure, featuring a strong intramolecular hydrogen bond, is calculated to be significantly more stable than the O-protonated form. rsc.org

For this compound, a similar situation is expected. The proton would preferentially add to the amino group, and the resulting ammonium group would be stabilized by a strong hydrogen bond with the adjacent acetyl and/or carboxylic acid groups. While the electron-withdrawing acetyl group reduces the intrinsic basicity of the amino group, the thermodynamic stability afforded by the intramolecular charge sharing in the ortho configuration is predicted to make N-protonation the favored pathway.

Table 3: Summary of Predicted Acid-Base Properties for this compound

| Property | Predicted Outcome | Rationale |

|---|---|---|

| Acidity (pKₐ) | < 4.95 | The electron-withdrawing acetyl group counteracts the pKₐ-increasing effects of the amino group and intramolecular H-bonding seen in 2-aminobenzoic acid. |

| Primary Protonation Site | Amino Group (N-protonation) | The ortho arrangement allows for significant stabilization of the positive charge through intramolecular hydrogen bonding with the adjacent carbonyl oxygen(s), a phenomenon observed in computational studies of ortho-aminobenzoic acid. nih.gov |

Research Applications and Functional Explorations of 2 Acetyl 6 Aminobenzoic Acid in Chemical Sciences

Role as a Key Synthetic Intermediate in Organic Synthesis

2-Acetyl-6-aminobenzoic acid is a valuable intermediate in the field of organic synthesis. Its utility stems from the presence of multiple reactive functional groups on the benzene (B151609) ring, namely the acetyl, amino, and carboxylic acid moieties. These groups provide versatile handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

One of the primary routes to obtaining this compound is through the reduction of its nitro precursor, 2-acetyl-6-nitrobenzoic acid. This transformation is a significant step, as it introduces a nucleophilic amino group, which can then be further functionalized.

Precursor for Complex Organic Molecule Synthesis

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid, makes it a suitable precursor for the synthesis of a range of heterocyclic compounds. The amino and acetyl groups can participate in cyclization reactions to form various ring systems that are scaffolds for biologically active molecules and functional materials. While specific, large-scale applications in the synthesis of complex natural products or pharmaceuticals are not widely documented in publicly available literature, its structure suggests potential as a starting material for the synthesis of quinazolinones and other fused heterocyclic systems.

Building Block in Retrosynthetic Design Strategies

In the context of retrosynthetic analysis, this compound can be considered a useful building block. Its structure allows for disconnection at several points, simplifying the retrosynthesis of more complex target molecules. For instance, the amino group can be introduced via nitration and subsequent reduction, a common strategy in aromatic chemistry. The acetyl and carboxylic acid groups can be key fragments for the assembly of larger structures through reactions such as condensation, amidation, and the formation of carbon-carbon bonds.

Exploration in Materials Science Research

While aminobenzoic acids, in general, have been investigated for their potential in materials science, specific research focusing on this compound is not extensively reported.

Development of Organic Electronic and Photonic Materials

There is a lack of available scientific literature detailing the application of this compound in the development of organic electronic and photonic materials. The photophysical properties of aminobenzoic acid derivatives are influenced by the substitution pattern on the aromatic ring, and without specific studies on this isomer, its potential in this area remains unexplored.

Design of Supramolecular Architectures and Hydrogen-Bonded Frameworks

Biochemical and Mechanistic Research Applications at the Molecular Level

Specific biochemical and mechanistic studies centered on this compound are not prominently featured in the available research. While derivatives of aminobenzoic acid have been investigated for their biological activities, including enzyme inhibition, there is a lack of data pertaining to the 2-acetyl-6-amino isomer. Therefore, its specific roles in biochemical processes or as a tool for mechanistic investigations at the molecular level are not well-established.

Investigation of Molecular Target Interactions (e.g., Enzyme Binding)

While research specifically detailing the molecular target interactions of this compound is limited, the broader class of aminobenzoic acid derivatives has been a subject of significant investigation, providing insights into potential binding mechanisms. Para-aminobenzoic acid (PABA) and its analogs are recognized as versatile building blocks in pharmaceutical research due to their ability to undergo substitutions at both the amino and carboxyl groups. This structural flexibility allows for the development of a wide range of molecules with potential medical applications. dntb.gov.uanih.gov

Studies on PABA derivatives have shown their potential to interact with various enzymes. For instance, some PABA derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govresearchgate.net The mechanism of action often involves the binding of the aminobenzoic acid scaffold to the active site of the enzyme, thereby inhibiting its activity.

N-acetyltransferases (NATs) are another class of enzymes that interact with arylamine compounds. wikipedia.org These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to arylamines. wikipedia.org While human NAT1 preferentially acetylates 4-aminobenzoic acid (PABA), the interaction of this compound with NAT enzymes is a potential area for further investigation. wikipedia.org The acetylation process is a key step in the metabolism and excretion of various compounds. wikipedia.org

The table below summarizes the key molecular targets for the broader class of aminobenzoic acid derivatives, which could serve as a basis for future investigations into the specific interactions of this compound.

| Enzyme Class | Potential Interaction | Significance |

| Acetylcholinesterase (AChE) | Inhibition | Potential therapeutic target for Alzheimer's disease. |

| N-acetyltransferases (NATs) | Substrate for acetylation | Role in metabolism and detoxification pathways. |

Studies on Modulation of Biochemical Pathways

The modulation of biochemical pathways by aminobenzoic acid derivatives is an active area of research. These compounds can influence various metabolic processes, including detoxification pathways involving cytochrome P450 (CYP) enzymes and phase II conjugation reactions.

CYP enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.gov The function of these enzymes is to introduce reactive groups, such as hydroxyl or amino groups, into substrates, preparing them for further metabolism and excretion. nih.gov While direct studies on this compound's effect on specific CYP isozymes are not extensively documented, the metabolism of related compounds like p-aminobenzoic acid involves N-acetylation and conjugation with glycine in the liver. mdpi.com

Acetyl-CoA is a central metabolite that links carbohydrate, fat, and protein metabolism and plays a critical role in cellular energy and biosynthesis. nih.gov The levels of acetyl-CoA can influence various cellular processes, including histone acetylation and lipid synthesis. nih.gov As an acetylated derivative, this compound could potentially influence pathways dependent on acetyl-CoA availability or metabolism.

The following table outlines potential biochemical pathways that could be modulated by this compound, based on the known activities of related compounds.

| Biochemical Pathway | Potential Modulation | Biological Relevance |

| Drug Metabolism (Phase I & II) | Substrate for or modulator of metabolizing enzymes (e.g., CYPs, NATs). | Influences the clearance and activity of other compounds. |

| Acetyl-CoA Metabolism | Potential to influence acetyl-CoA pools. | Impacts cellular energy, biosynthesis, and epigenetic regulation. |

| Folate Synthesis | Analogs of PABA can interfere with this pathway in microorganisms. nih.govmdpi.com | Basis for the antimicrobial activity of sulfonamides. |

Derivatization for Chemosensory Research (e.g., Flavor Compounds)

The derivatization of aminobenzoic acids has been explored in various fields, including chemosensory research. While specific studies focusing on this compound as a flavor compound are not prominent, the structural motif is relevant to the development of compounds with sensory properties. The modification of the amino and carboxylic acid groups can lead to a wide range of esters and amides with diverse tastes and aromas.

The synthesis of such derivatives often involves standard organic reactions. For example, the carboxyl group can undergo esterification with alcohols to form esters, while the amino group can be acylated to form amides. nih.gov These modifications can significantly alter the volatility and receptor-binding properties of the parent molecule, thereby influencing its sensory perception.

Applications in Advanced Analytical Method Development

Aminobenzoic acids, including 2-aminobenzoic acid (anthranilic acid), have found utility in the development of advanced analytical methods, particularly in the field of chromatography. researchgate.netnih.gov These compounds can be used as derivatizing agents to enhance the detection and separation of various analytes.

For instance, 2-aminobenzoic acid has been used for the labeling of monosaccharides and oligosaccharides, enabling their analysis by high-performance liquid chromatography (HPLC) and capillary electrophoresis. researchgate.netnih.gov This derivatization introduces a chromophore or fluorophore into the sugar molecules, facilitating their detection.

In the context of HPLC, various methods have been developed for the separation of aminobenzoic acid isomers. sielc.comhelixchrom.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has proven effective in separating compounds with similar properties, such as the isomers of aminobenzoic acid. helixchrom.com These analytical techniques are crucial for quality control and the analysis of complex mixtures in pharmaceutical and chemical research.

A study described a convenient procedure using capillary gas chromatography with a nitrogen-phosphorus detector for the simultaneous determination of p-aminobenzoic acid and its metabolites, including acetyl-p-aminobenzoic acid, in serum and urine. nih.gov This highlights the importance of robust analytical methods for monitoring the metabolic fate of such compounds.

The table below summarizes the applications of aminobenzoic acids in analytical method development.

| Analytical Technique | Application of Aminobenzoic Acid | Purpose |

| HPLC | Derivatizing agent for carbohydrates. researchgate.net | To enhance detection and separation. |

| Capillary Electrophoresis | Derivatizing agent for monosaccharides. nih.gov | To improve analytical sensitivity. |

| Mixed-Mode Chromatography | Separation of aminobenzoic acid isomers. helixchrom.com | To achieve high-resolution separation of closely related compounds. |

| Capillary Gas Chromatography | Analysis of p-aminobenzoic acid and its metabolites. nih.gov | To monitor metabolic pathways. |

Advanced Methodologies in 2 Acetyl 6 Aminobenzoic Acid Research

Chromatographic Techniques for Isolation and Purification

The isolation and purification of 2-Acetyl-6-aminobenzoic acid from synthesis reaction mixtures or natural extracts rely heavily on chromatographic methods. High-performance liquid chromatography (HPLC) is a principal technique, offering high resolution and sensitivity. The separation of aminobenzoic acid isomers, which have very similar physicochemical properties, presents a significant challenge that can be addressed using specialized columns and mobile phase conditions. sielc.com

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, is particularly effective. helixchrom.com For instance, a Coresep 100 column, which operates on reversed-phase and cation-exchange mechanisms, can effectively separate isomers of aminobenzoic acid. helixchrom.com The retention time and resolution are controlled by adjusting the mobile phase composition, specifically the concentration of acetonitrile (ACN), buffer concentration, and pH. helixchrom.com Similarly, reversed-phase columns with embedded acidic ionizable groups, such as the Primesep 100, have demonstrated successful baseline separation of aminobenzoic acid isomers within a short analysis time. sielc.com These methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Interactive Data Table 1: Chromatographic Methods for Aminobenzoic Acid Derivatives

| Technique | Stationary Phase (Column) | Mobile Phase Composition | Detection | Application |

|---|---|---|---|---|

| HPLC | Mixed-Mode (e.g., Coresep 100) | Acetonitrile/Water/Buffer (pH dependent) | UV, MS, CAD, ELSD | Isomer separation, Purity analysis |

| RP-HPLC | C18 (e.g., Honenpak C18) | Acetonitrile/Water | UV, Fluorescence | Analysis of labeled monosaccharides |

| RP-HPLC | Reverse Phase (e.g., Primesep 100) | Acetonitrile/Water/Acid (e.g., H₃PO₄) | UV | Isomer separation, Purity analysis |

| UPLC | Small particle size columns (e.g., 3 µm) | Acetonitrile/Water/Acid (e.g., Formic Acid for MS) | MS | Fast analysis, Pharmacokinetics |

Electrochemical Methods for Reaction Mechanism Investigations

Electrochemical methods are powerful tools for investigating the redox behavior and reaction mechanisms of aminobenzoic acid derivatives. Techniques such as cyclic voltammetry (CV) provide insights into the oxidation and reduction processes of these molecules. Studies on 2-, 3-, and 4-aminobenzoic acid (ABA) have shown that a higher potential is required to oxidize these compounds compared to aniline, with the first anodic peak corresponding to the transition from an insulating to a conducting state during electropolymerization. uc.pt

The electrochemical properties are influenced by factors such as the pH of the supporting electrolyte. mdpi.com For instance, the electrooxidation of related azo dyes at a poly(4-ABA) modified electrode was found to be an irreversible process across a pH range of 4.8–8.0. mdpi.com By studying the effect of potential scan rates in cyclic voltammetry, parameters such as the electron transfer rate can be determined, revealing whether a process is diffusion-controlled or adsorption-controlled. mdpi.com These investigations are fundamental to understanding how the acetyl and amino groups on the this compound ring influence its electronic properties and reactivity, which is crucial for applications in sensor development and electrosynthesis. mdpi.comnih.gov

Interactive Data Table 2: Electrochemical Investigation Techniques

| Method | Electrode System | Typical Measurement | Information Gained |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE), Modified GCEs | Current response to a linear potential sweep | Redox potentials, Reversibility of reactions, Electron transfer kinetics |

| Differential Pulse Voltammetry (DPV) | Poly(p-ABA)/MWCNTs/GCE | Peak current at specific potentials | Quantitative analysis, Enhanced sensitivity, Simultaneous detection |

| Electrochemical Impedance Spectroscopy (EIS) | Modified GCE | Impedance changes over a frequency range | Electron transfer resistance, Electrode surface characterization |

Chemoinformatics and Database Mining for Structural Analogues and Reactivity Trends

Chemoinformatics and database mining are indispensable for modern chemical research, enabling the systematic exploration of the vast chemical space to identify structural analogues and predict reactivity trends. For aminobenzoic acid derivatives, these computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide valuable information for drug design and the prediction of biological activity. chitkara.edu.in

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of p-aminobenzoic acid derivatives to understand the relationship between their structure and biological activity, for example, as acetylcholinesterase inhibitors. ufms.br These models generate contour maps that reveal how steric, electrostatic, and hydrophobic fields influence activity, guiding the rational design of new, more potent compounds. ufms.brresearchgate.net By mining chemical databases, researchers can identify compounds that are structurally similar to this compound. These analogues can then be evaluated computationally or experimentally for desired properties. QSAR studies have indicated that for aminobenzoic acid derivatives, parameters like hydrophobicity, molar refractivity, and aromaticity are often key determinants of their inhibitory activity. nih.gov This predictive power accelerates the discovery process for new therapeutic agents and materials. nih.gov

Interactive Data Table 3: Chemoinformatic Approaches and Findings

| Approach | Model/Technique | Key Parameters | Predicted Trend/Application |

|---|---|---|---|

| 3D-QSAR | CoMFA / CoMSIA | Steric, Electrostatic, Hydrophobic fields | Predicts inhibitory activity; Guides rational drug design for targets like acetylcholinesterase. ufms.br |

| QSAR | Linear Regression Models | Total energy (Te), LUMO energy, Hydrophobicity, Aromaticity | Correlates chemical structure with antimicrobial or enzyme inhibitory activity. chitkara.edu.innih.gov |

| Molecular Docking | Surflex-dock | Binding affinity, Interaction modes | Analyzes binding characteristics at the active sites of protein targets. ufms.brresearchgate.net |

| Database Mining | Chemical Databases (e.g., PubChem, ZINC) | Structural similarity, Substructure search | Identification of structural analogues for further study. nih.gov |

Future Perspectives and Emerging Research Avenues for 2 Acetyl 6 Aminobenzoic Acid

Development of Novel and Efficient Synthetic Strategies

The primary established method for synthesizing 2-acetyl-6-aminobenzoic acid involves the reduction of its precursor, 2-acetyl-6-nitrobenzoic acid. This transformation is a critical step in creating various biologically active molecules. Future research is expected to focus on developing more efficient, environmentally friendly, and cost-effective synthetic routes.

One promising area of research is the exploration of advanced catalytic systems for the reduction of the nitro group. While traditional methods using metal catalysts like palladium or platinum are effective, there is a growing interest in using more sustainable and cheaper alternatives. Additionally, optimizing reaction conditions to maximize yield and minimize waste is a key goal for industrial-scale production.

Another avenue for innovation lies in developing entirely new synthetic pathways that bypass the need for a nitro precursor. This could involve novel C-H activation or coupling strategies on simpler, readily available starting materials. The development of one-pot synthesis methods, where multiple reaction steps are combined without isolating intermediates, could also significantly improve the efficiency of producing this compound and its derivatives.

| Synthetic Strategy | Precursor | Key Transformation | Potential Advantages |

| Established Method | 2-Acetyl-6-nitrobenzoic acid | Reduction of nitro group | Reliable and well-understood |

| Advanced Catalysis | 2-Acetyl-6-nitrobenzoic acid | Catalytic hydrogenation with novel catalysts | Increased efficiency, lower cost, sustainability |

| Novel Pathways | Simpler aromatic compounds | C-H activation, cross-coupling reactions | Shorter synthesis, avoids nitration |

| One-Pot Synthesis | Readily available starting materials | Multiple sequential reactions | Reduced waste, improved efficiency |

Exploration of Undiscovered Chemical Reactivity and Transformations

The unique arrangement of functional groups in this compound suggests a rich and largely unexplored chemical reactivity. The interaction between the ortho-positioned amino, acetyl, and carboxylic acid groups can lead to unique intramolecular reactions, forming various heterocyclic compounds. These products could have interesting biological activities and applications in materials science.

Future research will likely focus on systematically exploring the reactivity of this molecule under a wide range of conditions. This includes investigating its behavior in the presence of different catalysts, temperatures, and reaction partners. For example, the amino group can be converted into a diazonium salt, which can then undergo various Sandmeyer reactions to introduce a range of different functional groups onto the aromatic ring scirp.org.

Furthermore, the acetyl group offers another site for chemical modification. It can participate in condensation reactions to form larger, more complex molecules. The carboxylic acid group can be converted into esters, amides, or other derivatives, further expanding the range of accessible compounds. The study of these transformations will not only increase our fundamental understanding of the molecule's chemistry but also provide access to new chemical entities with potentially valuable properties.

Integration into Catalysis and Reaction Design Research

The structure of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The presence of nitrogen and oxygen atoms that can donate electrons allows it to bind to metal ions, forming stable complexes. These metal complexes could then be used as catalysts for a variety of organic reactions.

A key area of future research will be the synthesis and characterization of metal complexes involving this compound and its derivatives. By carefully choosing the metal and modifying the ligand structure, it may be possible to design highly selective and active catalysts for specific chemical transformations. For instance, metal complexes of anthranilic acid have shown catalytic activity in the reduction of 4-nitrophenol, suggesting that similar complexes of this compound could also be effective catalysts nih.gov.

Moreover, the unique steric and electronic properties of this ligand could lead to the discovery of new types of catalytic reactions. The interaction of substrates with the metal center, influenced by the structure of the ligand, could enable previously unknown transformations. This line of research could have a significant impact on the development of new synthetic methods in organic chemistry.

Advanced Computational Modeling for Predictive Chemistry and Materials Science

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, geometry, and other important properties jmchemsci.comresearchgate.netnih.gov. This information can provide valuable insights into its chemical behavior and guide the design of new experiments.

Future research will undoubtedly leverage advanced computational modeling to explore various aspects of this compound chemistry. For example, DFT calculations can be used to predict the most likely sites for chemical reactions to occur, helping to guide the synthesis of new derivatives nih.gov. Molecular docking simulations can be used to predict how the molecule and its derivatives might interact with biological targets, such as enzymes, which could aid in the discovery of new drugs jmchemsci.com.

Computational studies can also be used to investigate the properties of materials derived from this compound. For instance, the electronic and optical properties of polymers incorporating this molecule could be predicted, which could guide the development of new materials for electronics or photonics. The synergy between computational modeling and experimental work will be crucial for accelerating the discovery and development of new applications for this versatile compound.

Design of Targeted Derivatives for Specific Molecular Probes in Chemical Biology

Molecular probes are essential tools for studying biological processes in living cells. The fluorescent properties of ortho-aminobenzoic acid (anthranilic acid) make it a useful component in the design of such probes nih.govnih.gov. The presence of an acetyl group in this compound could potentially modify these fluorescent properties in interesting ways, making it an attractive scaffold for the development of new and improved molecular probes.

A promising direction for future research is the design and synthesis of derivatives of this compound that are tailored for specific applications in chemical biology. By attaching different functional groups to the molecule, it may be possible to create probes that can selectively detect specific ions, molecules, or even changes in the cellular environment.

For example, a derivative could be designed to bind to a particular metal ion, with the binding event causing a change in the molecule's fluorescence. This would allow researchers to visualize the concentration and location of that metal ion within a cell. Similarly, probes could be developed to monitor enzyme activity or changes in pH. The versatility of this compound as a chemical building block makes it a highly promising platform for the creation of a new generation of molecular probes for biological research.

Q & A

Q. What are the standard synthetic routes for preparing 2-acetyl-6-aminobenzoic acid, and what reaction conditions are critical for high yield?

The synthesis typically involves acetylation of 6-aminobenzoic acid using acetic anhydride or acetyl chloride under acidic or basic conditions. For example, concentrated sulfuric acid can act as a catalyst to facilitate the acetylation of the amine group. Reaction temperature (e.g., 60–80°C) and stoichiometric control of the acetylating agent are critical to avoid over-acetylation or side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

A combination of NMR (¹H and ¹³C), IR spectroscopy , and mass spectrometry is essential. For instance:

- ¹H NMR can confirm the acetyl group (δ ~2.5 ppm for CH₃) and aromatic protons (δ ~6.5–8.0 ppm).

- IR identifies the carbonyl (C=O) stretch (~1680–1720 cm⁻¹) and NH₂ bending (~1600 cm⁻¹).

- High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₉NO₃). X-ray crystallography may further resolve crystal packing and hydrogen bonding patterns .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Strict control of reaction parameters (temperature, solvent purity, and catalyst concentration) and adherence to standardized protocols are crucial. Documenting deviations (e.g., trace moisture in solvents) and cross-validating results with independent techniques (e.g., TLC for reaction monitoring) enhance reproducibility. Peer-reviewed synthetic procedures from sources like PubChem or EPA DSSTox provide reliable benchmarks .

Q. What solvent systems are optimal for purifying this compound via recrystallization?

Ethanol-water mixtures (e.g., 70:30 v/v) are commonly used due to the compound’s moderate polarity. Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) should precede large-scale recrystallization. For impurities with similar polarity, silica-gel column chromatography with ethyl acetate/hexane gradients may be necessary .

Q. How does the acetyl group influence the acidity of the benzoic acid moiety in this compound?

The electron-withdrawing acetyl group increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). Titration with standardized NaOH, monitored by pH meters or indicators, can quantify this effect. Computational studies (e.g., DFT calculations) may further elucidate electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

Contradictions often arise from tautomerism, solvent effects, or impurities. For example, the NH₂ group may exhibit dynamic proton exchange in DMSO-d₆, broadening NMR signals. Using deuterated solvents with varying polarities (CDCl₃ vs. D₂O) and 2D NMR techniques (COSY, HSQC) can clarify structural assignments. Cross-referencing with X-ray data or computational models (e.g., Gaussian) is advised .

Q. What hydrogen-bonding patterns dominate the crystal structure of this compound, and how do they affect material properties?

Graph set analysis (as per Etter’s rules) typically reveals R₂²(8) motifs from carboxylic acid dimers and S(6) patterns from NH₂⋯O interactions. These networks influence melting points, solubility, and stability. Single-crystal X-ray diffraction is critical for mapping these interactions, which can guide co-crystal design for enhanced bioavailability .

Q. What strategies optimize the regioselective acetylation of 6-aminobenzoic acid to minimize by-products?

Q. How can researchers validate the purity of this compound for pharmacological studies?

Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) with elemental analysis (C, H, N). Purity thresholds ≥98% are typical for in vitro assays. For trace metal analysis (e.g., catalyst residues), ICP-MS is recommended. Batch-to-batch consistency should be statistically validated (e.g., ANOVA) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?